2-Chloro-3-fluoropyridin-4-amine
Overview
Description
Synthesis Analysis
2-Chloro-4-fluoropyridin-3-amine can be synthesized using a variety of methods, but the most common method involves the reaction of 2-chloro-4-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction occurs in an organic solvent, and the product is purified using a series of filtration and washing steps.Molecular Structure Analysis
The molecular weight of 2-Chloro-4-fluoropyridin-3-amine is 146.55 g/mol . Its InChI Code is 1S/C5H4ClFN2/c6-5-4 (8)3 (7)1-2-9-5/h1-2H,8H2 .Chemical Reactions Analysis
The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The vapor–phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-fluoropyridin-3-amine are as follows: its molecular weight is 158.55 g/mol, and its density is 1.46 g/cm³. The compound has a boiling point of 254.1°C at 760 mmHg, and its flash point is 107.3°C. Its refractive index is 1.553, and it has a surface tension of 60.8 dyne/cm.Scientific Research Applications
Chemoselective Functionalization : The chemoselective functionalization of related compounds like 5-bromo-2-chloro-3-fluoropyridine has been described, where catalytic amination conditions lead to exclusive substitution products. This process is significant in the selective synthesis of various compounds, indicating the potential for 2-Chloro-3-fluoropyridin-4-amine in similar reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Directed Lithiation and Subsequent Reactions : Lithiation of related halopyridines followed by reactions with electrophiles leads to various disubstituted pyridines. This shows the role of such compounds in creating complex pyridine derivatives, which could include 2-Chloro-3-fluoropyridin-4-amine (Marsais, Trécourt, Breant, & Quéguiner, 1988).
Synthesis of Aminopyridines : Aminopyridines are synthesized from related fluoropyridines under mild conditions, highlighting a potential pathway for synthesizing derivatives of 2-Chloro-3-fluoropyridin-4-amine (Pasumansky, Hernández, Gamsey, Goralski, & Singaram, 2004).
Regioselective Amidomethylation : The regioselective amidomethylation of related chlorofluoropyridines, starting from compounds like 4-chloro-3-fluoropyridine, leads to various amidomethylated pyridines. This suggests the potential for 2-Chloro-3-fluoropyridin-4-amine to undergo similar processes (Papaioannou et al., 2020).
Nucleophilic Substitution Reactions : Research on substituted halogenopyridines, including reactions with various amines, underscores the reactivity of such compounds in nucleophilic substitution, which can be applicable to 2-Chloro-3-fluoropyridin-4-amine (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Electrophilic Amination Processes : Electrophilic amination of related fluorophenols leads to the removal of the fluorine atom and introduction of amino groups. This suggests potential applications for 2-Chloro-3-fluoropyridin-4-amine in similar electrophilic amination reactions (Bombek, Požgan, Kočevar, & Polanc, 2004).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organ is the Respiratory system .
properties
IUPAC Name |
2-chloro-3-fluoropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYOFOYGPXOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733842 | |
Record name | 2-Chloro-3-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoropyridin-4-amine | |
CAS RN |
1227577-03-8 | |
Record name | 2-Chloro-3-fluoro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227577-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-CHLORO-3-FLUOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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